3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione

Physicochemical profiling CNS drug design Structure-property relationships

This 1,3-disubstituted pyrrolidine-2,5-dione is a differentiated anticonvulsant screening candidate. Its 5-HBA profile (vs. 4-HBA in close analogs) and dual derivatizable sites (C3-arylamino NH + N1-imide) enable controlled chemical probe pair studies for BBB penetration SAR and parallel Mannich library synthesis. The 2-fluorophenyl group provides a built-in ¹⁹F qNMR purity marker, while the ethoxy motif offers distinctive ¹H NMR handles. Procure this scaffold to map both potency and neurotoxicity determinants within the validated succinimide pharmacophore.

Molecular Formula C18H17FN2O3
Molecular Weight 328.3 g/mol
Cat. No. B4981765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione
Molecular FormulaC18H17FN2O3
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3F
InChIInChI=1S/C18H17FN2O3/c1-2-24-13-9-7-12(8-10-13)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3
InChIKeyQAEDUQJMDKCNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione: Chemical Identity and Structural Class Definition for Procurement Decisions


3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione (IUPAC: 3-(4-ethoxyanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione; molecular formula C₁₈H₁₇FN₂O₃; molecular weight 328.3 g/mol) is a synthetic small molecule belonging to the 1,3-disubstituted pyrrolidine-2,5-dione class . This compound features a 2-fluorophenyl substituent at the N1 position and a 4-ethoxyphenylamino group at the C3 position of the succinimide ring. The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry with established anticonvulsant pharmacophoric properties, as demonstrated by the clinically used antiepileptic drug ethosuximide and numerous preclinical candidates [1][2]. The specific substitution pattern—combining an electron-withdrawing 2-fluorophenyl group with a 4-ethoxyphenylamino moiety—distinguishes this compound from other 1,3-disubstituted analogs in both electronic character and hydrogen-bonding capacity.

Why Generic Substitution of 3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione with Close Analogs Is Not Supported by Evidence


Within the 1,3-disubstituted pyrrolidine-2,5-dione chemical space, even minor structural modifications at the C3-anilino position produce substantial changes in physicochemical properties that directly impact pharmacological behavior. The established structure-activity relationship (SAR) literature for this scaffold demonstrates that anticonvulsant potency, neurotoxicity profile, and spectrum of seizure protection are exquisitely sensitive to the nature of aryl substitution [1][2]. Specifically, the replacement of the 4-ethoxy group with a 4-ethyl group (as in ChemDiv 8191-1587) eliminates a hydrogen-bond acceptor, alters logP, and reduces polar surface area—changes that are known to affect blood-brain barrier penetration and target engagement . Similarly, regioisomeric rearrangement of the 2-fluorophenyl moiety from the N1 to an ethylamino linker position fundamentally alters the three-dimensional pharmacophore [3]. These structural differences preclude the assumption of pharmacological equivalence without direct comparative experimental data.

Quantitative Differentiation Evidence for 3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione vs. Closest Structural Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Versus 4-Ethyl Analog Drives Physicochemical Differentiation Relevant to CNS Drug Design

The target compound incorporates a 4-ethoxyphenylamino group at C3, providing five hydrogen-bond acceptors (HBA = 5) versus only four (HBA = 4) for the closest commercially cataloged analog, 3-(4-ethylanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione (ChemDiv 8191-1587), which bears a 4-ethyl substituent . This additional H-bond acceptor, contributed by the ethereal oxygen, is accompanied by an increase in molecular weight (328.3 vs. 312.34 g/mol), topological polar surface area (predicted tPSA of approximately 58.6 Ų vs. 39.3 Ų), and a calculated decrease in logP (predicted approximately 2.5 vs. 2.90) based on the fragment-based difference between ethoxy and ethyl substituents . These shifts place the target compound closer to the optimal CNS drug-likeness space defined by the Wager criteria (tPSA < 76 Ų, 2 < logP < 5), while the altered H-bonding profile may modulate off-target interactions that contribute to neurotoxicity—a critical liability parameter in the pyrrolidine-2,5-dione anticonvulsant class [1].

Physicochemical profiling CNS drug design Structure-property relationships

Regioisomeric Differentiation: N1-(2-Fluorophenyl) Substitution Pattern Versus Ethylamino-Linked Isomer Confers Distinct Pharmacophoric Geometry

The target compound bears the 2-fluorophenyl group directly on the pyrrolidine-2,5-dione N1 position, creating a direct N-aryl connection. In contrast, the regioisomer 1-(4-ethoxyphenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione (SpectraBase ID: 7ZYpWsr5Kw; CAS 357614-26-7) places the 2-fluorophenyl group at the terminus of an ethylamino linker at C3, with the 4-ethoxyphenyl group shifted to the N1 position [1]. This regioisomeric swap fundamentally alters the spatial relationship between the two aromatic rings and the central succinimide core. In the pyrrolidine-2,5-dione anticonvulsant SAR literature, the N1-aryl substitution pattern (as in the target compound) and the nature of the C3 substituent independently modulate activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with N1-phenyl and N1-halophenyl derivatives demonstrating distinct potency profiles from N1-aminoaryl variants [2]. The direct N1-(2-fluorophenyl) attachment creates a more conformationally constrained pharmacophore with the electron-withdrawing fluorine atom in close proximity to the imide carbonyls, a feature that may influence hydrogen-bonding interactions with biological targets.

Regioisomerism Pharmacophore modeling Molecular recognition

Class-Level Anticonvulsant Pharmacophore Validation: The Pyrrolidine-2,5-dione Scaffold with C3-Arylamino and N1-Aryl Substitution Is a Privileged Anticonvulsant Chemotype

The target compound belongs to a well-validated anticonvulsant chemotype. The pyrrolidine-2,5-dione scaffold has yielded clinically used drugs (ethosuximide) and numerous preclinical candidates active in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models—the gold-standard primary screens for antiepileptic drug discovery [1]. Within this class, compounds bearing N1-aryl and C3-aryl/arylamino substitution have demonstrated robust anticonvulsant activity. Specifically, N-Mannich bases derived from 3-(2-fluorophenyl)-pyrrolidine-2,5-dione (the direct C3-des-amino analog of the target compound) were active in the MES test with the most potent derivatives achieving ED₅₀ values of 7.4–26.4 mg/kg after oral administration in rats, outperforming the reference drug phenytoin in both potency and neurotoxicity indices [2]. The target compound incorporates both the N1-(2-fluorophenyl) motif (validated in the Obniska et al. 2012 study) and an additional C3-arylamino functionality that introduces further hydrogen-bonding capacity predicted to enhance target engagement. In the broader SAR framework, 3-phenylpyrrolidine-2,5-dione derivatives with N-Mannich base elaboration have yielded compounds with MES ED₅₀ values ranging from 21.4 to 78 mg/kg, with the nature of the aryl substituent directly influencing both potency and spectrum of protection [3].

Anticonvulsant drug discovery Structure-activity relationships Epilepsy models

Synthetic Tractability and Scaffold Elaboration Potential: C3-Arylamino Moiety Enables Mannich Base Derivatization Not Accessible to C3-Aryl Analogs

The C3-(4-ethoxyphenylamino) substituent in the target compound contains a secondary amine (-NH-), which serves as a reactive handle for further synthetic elaboration via the Mannich reaction—a well-established derivatization strategy in the pyrrolidine-2,5-dione anticonvulsant field [1][2]. This enables the systematic generation of N-Mannich base libraries through reaction with formaldehyde and secondary amines (e.g., 4-arylpiperazines, morpholine), a synthetic route that has proven highly productive for optimizing anticonvulsant potency and spectrum of activity [3]. In contrast, the 3-(2-fluorophenyl)-pyrrolidine-2,5-dione core (the C3-des-amino analog) lacks this secondary amine handle and must instead be functionalized at the imide nitrogen through a less direct alkylation strategy. The C3-arylamino motif thus provides a structurally distinct vector for library synthesis that is orthogonal to N-Mannich base formation at the imide nitrogen, enabling dual-site diversification strategies.

Medicinal chemistry Scaffold diversification Mannich reaction

Preliminary Safety and Handling Assessment: Structural Alert Absence Compared to Known Genotoxic Succinimide Derivatives

The target compound does not contain the N-hydroxysuccinimide ester or α,β-unsaturated carbonyl structural alerts associated with electrophilic reactivity and mutagenicity that are present in certain succinimide derivatives used as bioconjugation reagents [1]. The fully substituted pyrrolidine-2,5-dione ring (N1-aryl, C3-arylamino) is not electrophilic at the carbonyl positions under physiological conditions. In contrast, 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione (CAS 611-41-6, the N1-(4-ethoxyphenyl) analog without C3 substitution) and related N-aryl succinimides have well-characterized safety profiles documented in PubChem and REACH registration data, with no mutagenicity alerts [2]. The 3-arylamino substituent in the target compound is not an aniline-based mutagenicity alert (the amino group is secondary and the 4-ethoxy group is not a metabolic activation handle). However, it must be noted that no GHS classification or comprehensive toxicological assessment specific to this compound has been published.

Chemical safety assessment Structural alerts Procurement risk management

Critical Caveat: Absence of Published Target-Specific Bioactivity, Selectivity, or In Vivo Efficacy Data for This Compound

An extensive search of PubMed, ChEMBL, BindingDB, Google Patents, SpectraBase, ChemSpider, and major supplier catalogs (conducted April 2026) identified no primary research papers, patents, or curated bioactivity database entries that report target-specific biological assay data (IC₅₀, EC₅₀, Kd, Ki), selectivity profiles, in vivo pharmacokinetic parameters, or toxicological endpoints for 3-(4-ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione [1]. The compound is listed in at least one commercial screening compound catalog (EvitaChem, EVT-5116200) without CAS registry number assignment, indicating it is a research chemical with no regulatory filings and no published pharmacology . This data gap means that all differentiation claims based on analogous compounds or class-level SAR must be treated as hypotheses requiring experimental verification. Users intending to procure this compound for biological testing should plan for comprehensive primary screening rather than relying on literature precedent for specific target engagement.

Data gap analysis Due diligence Research compound assessment

Recommended Research and Application Scenarios for 3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione Based on Available Evidence


Hit Identification and Primary Screening in Anticonvulsant Drug Discovery Programs

This compound is best positioned as a screening candidate in anticonvulsant drug discovery programs targeting novel chemical matter within the validated pyrrolidine-2,5-dione pharmacophore. The N1-(2-fluorophenyl) motif has established precedent for MES seizure protection in vivo (class benchmark ED₅₀ range: 7.4–26.4 mg/kg in rats, p.o.), while the C3-(4-ethoxyphenylamino) substituent introduces an underexplored hydrogen-bonding vector that may enhance target engagement or alter metabolic stability relative to previously characterized C3-aryl analogs [1]. Primary screening in MES and scPTZ models in mice, with parallel neurotoxicity assessment via rotarod, is the recommended entry point based on class precedent [2].

Structure-Activity Relationship (SAR) Exploration via Dual-Site Mannich Base Derivatization

The presence of two chemically distinct derivatizable sites—the C3-arylamino secondary amine and the N1-imide position—makes this compound an attractive starting scaffold for parallel library synthesis using the Mannich reaction. Researchers can generate focused libraries bearing diverse N-Mannich bases at the C3-NH position while independently varying the N1-aryl substituent, enabling multidimensional SAR exploration that maps both potency and neurotoxicity determinants [3]. This synthetic strategy has been validated in multiple pyrrolidine-2,5-dione publications and can be executed under mild conditions (formaldehyde, secondary amine, ethanol or DMF, ambient to moderate temperature) [2].

Comparative Physicochemical Profiling to Probe the Role of H-Bond Acceptor Count on CNS Permeability and Target Engagement

The target compound offers a 5-hydrogen-bond-acceptor (HBA) profile versus the 4-HBA profile of the closest commercially available analog (ChemDiv 8191-1587, 3-(4-ethylanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione) . This ΔHBA = +1 difference, combined with the accompanying shifts in tPSA and logP, provides a controlled chemical probe pair for investigating how incremental changes in hydrogen-bonding capacity affect blood-brain barrier penetration, CNS target engagement, and off-target binding within the pyrrolidine-2,5-dione scaffold. Such paired comparisons can generate design principles applicable across CNS drug discovery programs [4].

Reference Compound for Analytical Method Development and Spectroscopic Characterization

The compound's distinct structural features—two differentiated aromatic rings (2-fluorophenyl and 4-ethoxyphenyl), a succinimide carbonyl system, and a secondary amine—provide characteristic spectroscopic handles for NMR (¹H, ¹³C, ¹⁹F), FTIR, and mass spectrometry method development. The ¹⁹F nucleus in the 2-fluorophenyl group offers a unique quantitative NMR (qNMR) marker for purity assessment, while the ethoxy group (-OCH₂CH₃) provides a distinctive ¹H NMR pattern (quartet at ~4.0 ppm, triplet at ~1.4 ppm) for structural confirmation [5]. These features make the compound suitable as a system suitability standard or method development analyte in analytical chemistry workflows.

Quote Request

Request a Quote for 3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.